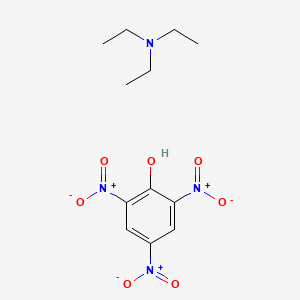

Triethylamine picrate

Description

Properties

CAS No. |

900-50-5 |

|---|---|

Molecular Formula |

C12H18N4O7 |

Molecular Weight |

330.29 g/mol |

IUPAC Name |

N,N-diethylethanamine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C6H15N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-7(5-2)6-3/h1-2,10H;4-6H2,1-3H3 |

InChI Key |

SBIAWDQKKCMZRS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Triethylamine Picrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine picrate, a salt formed from the reaction of the tertiary amine triethylamine and the highly energetic compound picric acid, is a crystalline solid with potential applications in various scientific fields. This document provides a comprehensive overview of the synthesis and known properties of this compound, intended to serve as a technical guide for researchers and professionals in drug development and materials science. While a detailed experimental protocol for its synthesis is outlined based on established methods for amine picrate formation, it is important to note that specific quantitative data for many of its physicochemical properties are not extensively reported in publicly available literature. This guide summarizes the available information and provides a framework for its preparation and further characterization.

Introduction

This compound is an organic salt with the chemical formula C₁₂H₁₈N₄O₇ and a molecular weight of 330.29 g/mol .[1] It is formed through an acid-base reaction between triethylamine, a common organic base, and picric acid (2,4,6-trinitrophenol), a strong organic acid also known for its explosive properties. The resulting salt exhibits a characteristic yellow crystalline appearance.[2] The formation of picrate salts is a common method for the characterization and derivatization of amines.[3] This guide details the synthesis and collates the known properties of this compound.

Synthesis of this compound

The synthesis of this compound follows a straightforward acid-base neutralization reaction. The general procedure involves the reaction of equimolar amounts of triethylamine and picric acid in a suitable solvent, typically ethanol.[2]

Experimental Protocol

Materials:

-

Triethylamine (C₆H₁₅N)

-

Picric acid (C₆H₃N₃O₇)

-

95% Ethanol

-

Distilled water

Procedure:

-

Preparation of Reagent Solutions:

-

Prepare a saturated solution of picric acid in 95% ethanol.

-

Prepare a solution of triethylamine by dissolving a specific molar equivalent in 95% ethanol.

-

-

Reaction:

-

Slowly add the ethanolic solution of triethylamine to the saturated solution of picric acid with constant stirring. An immediate precipitation of yellow crystals of this compound is expected.

-

-

Heating and Dissolution:

-

Gently heat the mixture on a steam bath until all the precipitated this compound dissolves.[3]

-

-

Crystallization:

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from 95% ethanol.[3]

-

-

Drying:

-

Dry the purified crystals in a desiccator over a suitable drying agent.

-

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Physicochemical Properties

Detailed quantitative data on the physicochemical properties of this compound are scarce in the available literature. The following tables summarize the known information for this compound and, for comparative purposes, the properties of its constituent components, triethylamine and picric acid.

General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₈N₄O₇ | [1] |

| Molecular Weight | 330.29 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

Properties of Triethylamine

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅N | [4] |

| Molecular Weight | 101.19 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 88.6 to 89.8 °C | [4] |

| Melting Point | -114.70 °C | [4] |

| Density | 0.7255 g/mL | [4] |

| Solubility in Water | 112.4 g/L at 20 °C | [4] |

| pKa of Conjugate Acid | 10.75 | [4] |

Properties of Picric Acid

| Property | Value | Reference |

| Chemical Formula | C₆H₃N₃O₇ | |

| Molecular Weight | 229.10 g/mol | |

| Appearance | Yellow crystals | |

| Melting Point | 122.5 °C | |

| Density | 1.763 g/cm³ | |

| Solubility in Water | 1.40 g/100 mL at 20 °C |

Spectral Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks from both the triethylammonium cation and the picrate anion. Key absorptions would include N-H stretching from the protonated amine, C-H stretching and bending from the ethyl groups, and strong absorptions from the nitro groups (asymmetric and symmetric stretching) and the phenolate C-O bond of the picrate anion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show signals for the ethyl groups of the triethylammonium cation (a quartet for the -CH₂- groups and a triplet for the -CH₃ groups) and a signal for the aromatic protons of the picrate anion. A broad signal corresponding to the N-H proton may also be observable.

-

¹³C NMR: The carbon NMR spectrum would display peaks corresponding to the two distinct carbon environments in the ethyl groups of the cation and the aromatic carbons of the picrate anion.

-

Structure

The crystal structure of this compound has not been found in the surveyed literature. However, studies on other amine picrates reveal that these salts are typically formed through ionic and hydrogen bonding interactions.[5] It is expected that the triethylammonium cation and the picrate anion would be held together by electrostatic forces and potentially hydrogen bonding between the N-H proton of the cation and the oxygen atoms of the picrate anion.

Safety and Handling

This compound should be handled with caution due to the energetic nature of the picrate anion. Picric acid and its salts are known to be explosive and sensitive to heat, shock, and friction.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis and handling of this compound should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesized organic salt. While its general method of preparation is well-established for amine picrates, a comprehensive characterization of its physicochemical and spectral properties is not widely documented. This guide provides a foundational understanding for researchers interested in the synthesis and further investigation of this compound. Future work should focus on the detailed experimental determination of its melting point, solubility profile, full spectral characterization (IR, ¹H NMR, ¹³C NMR), and single-crystal X-ray diffraction to elucidate its precise solid-state structure. Such data would be invaluable for its potential applications in various fields of chemical research and development.

References

- 1. 2,4,6-Trinitrophenol--N,N-diethylethanamine (1/1) | C12H18N4O7 | CID 44887131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 900-50-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Triethylamine - Wikipedia [en.wikipedia.org]

- 5. Studies on picrate .8. Crystal and molecular structures of aromatic amine picrates: Aniline, N-methylaniline, N,N-dimethylaniline and o-, m- and p-phenylenediamine picrates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Triethylamine N-oxide picrate | C12H19N4O8+ | CID 126960145 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triethylamine Picrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of triethylamine picrate. The information is intended for use by professionals in the fields of chemical research, materials science, and pharmaceutical development.

Chemical Structure and Properties

This compound is an ionic salt formed through the acid-base reaction between the organic base triethylamine and the strong acid, picric acid (2,4,6-trinitrophenol)[1][2]. The structure consists of a triethylammonium cation and a picrate anion. The IUPAC name for this compound is N,N-diethylethanamine; 2,4,6-trinitrophenol[2].

The chemical formula for this compound is C₁₂H₁₈N₄O₇, and it has a molecular weight of 330.29 g/mol [2]. It typically presents as a yellow crystalline solid, a characteristic of the picrate anion[3].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₄O₇ | [2] |

| Molecular Weight | 330.29 g/mol | [2] |

| Appearance | Yellow crystalline solid | [3] |

| IUPAC Name | N,N-diethylethanamine;2,4,6-trinitrophenol | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 8 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 330.11754893 Da | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward acid-base reaction. The general protocol involves the combination of equimolar amounts of triethylamine and picric acid in a suitable solvent, followed by crystallization.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triethylamine (C₆H₁₅N)

-

Picric Acid (C₆H₃N₃O₇)

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve equimolar amounts of triethylamine and picric acid in a minimal amount of warm ethanol.

-

Stir the solution until all reactants are fully dissolved.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath may facilitate crystallization.

-

Collect the resulting yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the crystals under vacuum to yield pure this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for both the triethylammonium cation and the picrate anion. The protons of the ethyl groups in the triethylammonium cation will appear as a quartet and a triplet. The proton on the nitrogen atom will likely be a broad singlet. The aromatic protons of the picrate anion will appear as a singlet further downfield due to the electron-withdrawing nature of the nitro groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key features would include N-H stretching vibrations from the triethylammonium cation, C-H stretching from the ethyl groups, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups (NO₂) on the picrate anion. The aromatic C=C stretching of the picrate ring will also be present. The protonation of the amine leads to alterations in the C-N stretching frequencies and the appearance of additional peaks above 3000 cm⁻¹ due to the N⁺-H of the quaternary nitrogen[4].

Crystallography

Picric acid readily forms stable, crystalline salts with a wide range of organic bases, including triethylamine[1]. This property has historically been utilized for the characterization and isolation of organic compounds[1]. An X-ray crystallographic analysis of this compound would reveal the precise three-dimensional arrangement of the triethylammonium cations and picrate anions in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the cation and anion.

Applications in Research and Drug Development

Picrate salts, in general, have found numerous applications in medicine, energy, and various industries[5]. While direct applications of this compound in drug development are not extensively documented, its constituent components and derivatives are of significant interest.

-

Characterization and Purification: The formation of crystalline picrate salts is a classic method for the isolation and purification of amines, which is a crucial step in many synthetic and drug development workflows[1].

-

Anticancer Research: Derivatives of triethylamine have shown potential as anticancer agents. Some have demonstrated significant cytotoxicity against human tumor cell lines, such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) cells[6].

-

Reference Standards: Picrate salts can serve as stable, crystalline reference standards in the pharmaceutical industry for analytical purposes and quality control[1].

Signaling Pathways and Experimental Workflows

The formation of this compound is a direct acid-base reaction and does not involve complex signaling pathways. The experimental workflow for its synthesis and characterization is outlined below.

The logical relationship for the formation of this compound from its precursors can be visualized as a simple reaction diagram.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-Trinitrophenol--N,N-diethylethanamine (1/1) | C12H18N4O7 | CID 44887131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Picrate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Buy this compound | 900-50-5 [smolecule.com]

An In-Depth Technical Guide to Triethylamine Picrate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine picrate, a 1:1 cocrystal of triethylamine and picric acid, is a molecular salt with emerging applications in materials science and as a component in energetic materials. This technical guide provides a comprehensive overview of its synthesis, crystal structure, and key properties. It details its potential use as a nonlinear optical material and as a less sensitive alternative to picric acid in energetic applications. While the biological activities of related triethylammonium salts are explored, the direct application of this compound in drug development remains an area for future investigation. This document consolidates available quantitative data, presents detailed experimental protocols, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

This compound, also known as triethylammonium picrate, is an organic salt formed from the acid-base reaction between the tertiary amine triethylamine and the highly acidic picric acid. As a cocrystal, it exhibits unique physicochemical properties distinct from its individual components. This guide delves into the technical aspects of this compound, focusing on its synthesis, structural characterization, and its demonstrated and potential applications relevant to scientific research and development.

Synthesis and Crystal Structure

The synthesis of this compound is achieved through a straightforward cocrystallization process.

Experimental Protocol: Synthesis of this compound Cocrystals

A common method for preparing this compound cocrystals is the solvent evaporation technique.

Materials:

-

Picric acid (2,4,6-trinitrophenol)

-

Triethylamine

-

Ethanol (or other suitable solvent)

Procedure:

-

Equimolar amounts of picric acid and triethylamine are dissolved in a minimal amount of a suitable solvent, such as ethanol, with gentle warming if necessary to achieve complete dissolution.

-

The resulting solution is allowed to cool to room temperature.

-

The solution is then left undisturbed for slow evaporation of the solvent.

-

Over time, yellow, single crystals of this compound will form.

-

The crystals are harvested by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystal Structure

This compound exists as a 1:1 cocrystal. Its crystal structure has been characterized by single-crystal X-ray diffraction. A study has reported on a picric acid/triethylamine cocrystal in a 1:1 ratio, which corresponds to this compound.[1] The crystallographic data reveals the precise arrangement of the triethylammonium cations and picrate anions in the crystal lattice, stabilized by hydrogen bonding and other non-covalent interactions.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈N₄O₇ |

| Crystal System | Data to be extracted from specific crystallographic studies |

| Space Group | Data to be extracted from specific crystallographic studies |

| Unit Cell Dimensions | a = x Å, b = y Å, c = z Å, α = α°, β = β°, γ = γ° |

| CCDC Number | To be identified from relevant literature |

Note: Specific crystallographic data should be sourced from the primary literature upon availability.

Molecular Interaction and Crystal Packing Diagram

The formation and stability of the this compound cocrystal are governed by the interactions between the triethylammonium cation and the picrate anion. The proton from the phenolic hydroxyl group of picric acid is transferred to the nitrogen atom of triethylamine, forming a triethylammonium cation and a picrate anion. These ions are then arranged in a specific, repeating pattern in the crystal lattice.

Applications in Materials Science

The cocrystalline nature of this compound imparts interesting properties that are being explored in the field of materials science, particularly in nonlinear optics.

Nonlinear Optical (NLO) Properties

Research has shown that triethylammonium picrate is a phase transition material with switchable quadratic nonlinear optical (NLO) properties.[1] This suggests its potential for use in optical devices where the modulation of light is required. The material exhibits a phase transition at a temperature above room temperature, which can be exploited to switch its NLO response.[1]

Table 2: Nonlinear Optical Properties of this compound

| Property | Value/Observation | Reference |

| Phase Transition Temperature | Above room temperature | [1] |

| NLO Switching | Demonstrates switchable quadratic NLO effects | [1] |

| Potential Applications | Optical switching devices | [1] |

Applications in Energetic Materials

Due to the presence of the picrate group, this compound is an energetic material. However, its properties differ significantly from those of picric acid.

Reduced Impact Sensitivity

A key characteristic of the this compound cocrystal is its significantly reduced sensitivity to impact compared to pure picric acid. This makes it a potentially safer alternative in applications where the high sensitivity of picric acid is a concern.

Table 3: Comparative Sensitivity of Picric Acid and its Salts

| Compound | Detonation Velocity (m/s) at given density (g/cm³) | Impact Sensitivity (H₅₀, cm) |

| Picric Acid | 7,350 at 1.70 | Highly sensitive |

| Ammonium Picrate (Dunnite) | 7,150 at 1.60 | Less sensitive than picric acid |

| This compound | Data not available | Greatly decreased compared to picric acid |

Note: The detonation velocities for picric acid and ammonium picrate are provided for comparison.[2] A specific H₅₀ value for this compound from the referenced study is not publicly available.

Experimental Protocol: Drop-Weight Impact Sensitivity Testing

The impact sensitivity of energetic materials is typically determined using a drop-weight impact tester, following a standardized procedure such as the Bruceton method.

Apparatus:

-

Drop-weight impact tester (e.g., ERL Type 12)

-

Anvil and striker

-

Sample holder

-

Weight of a specified mass (e.g., 2.5 kg)

Procedure (General Overview):

-

A small, precisely weighed sample of the energetic material (e.g., 35-40 mg) is placed in the sample holder on the anvil.

-

The striker is carefully placed on top of the sample.

-

A weight is dropped from a known height onto the striker.

-

The outcome of the drop (initiation or no initiation, often determined by sound or visual cues) is recorded.

-

The drop height is varied for subsequent tests based on the previous result (the "up-and-down" method).

-

After a series of tests, the 50% initiation height (H₅₀) is calculated statistically, which represents the height from which the weight has a 50% probability of causing an initiation.

Thermal Analysis

-

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, decomposition temperatures, and enthalpies of reaction.

-

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition kinetics and the amount of volatile products released.

Relevance to Drug Development

While there is a growing interest in the biological activities of various organic salts, there is currently a lack of direct evidence for the use of this compound in drug development. However, studies on other triethylammonium salts provide a basis for potential future research.

Cytotoxicity of Related Triethylammonium Salts

Recent research has demonstrated the antiglioblastoma activity of triethylammonium salts of dicoumarol. These studies provide valuable insights into how the formation of a triethylammonium salt can influence the biological activity of a parent molecule.

Table 4: In Vitro Cytotoxicity of Triethylammonium Salts of Dicoumarol Derivatives

| Cell Line | Compound | IC₅₀ (µM) |

| A172 (Glioblastoma) | Derivative 1 | 2.81 - 0.24 |

| LN229 (Glioblastoma) | Derivative 1 | 2.50 - 0.85 |

Data from a study on triethylammonium salts of dicoumarol.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of a compound is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle:

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure (General Overview):

-

Cell Seeding: Cancer cells (e.g., A172, LN229) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a triethylammonium salt) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound is a fascinating molecular cocrystal with demonstrated utility in materials science as a nonlinear optical material and potential as a safer energetic material due to its reduced impact sensitivity. While its direct application in drug development is yet to be established, the study of related triethylammonium salts with anticancer activity opens an avenue for future research. The synthesis and characterization of this compound are straightforward, and the methodologies for evaluating its key properties are well-established. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and similar organic cocrystals in their respective fields. Further research is warranted to fully elucidate the detonation properties of this compound and to investigate the potential biological activities of this and related picrate salts.

References

An In-depth Technical Guide to Triethylamine Picrate

CAS Number: 900-50-5

This technical guide provides a comprehensive overview of triethylamine picrate, a chemical compound with applications in research and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis, and characterization.

Chemical and Physical Properties

This compound is a salt formed from the reaction of the base triethylamine and the strong acid, picric acid. It presents as a yellow crystalline solid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 900-50-5 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₄O₇ | [1] |

| Molecular Weight | 330.29 g/mol | [1] |

| Melting Point | 171 °C | |

| Appearance | Yellow crystalline solid | |

| Molar Extinction Coefficient | 14,500 M⁻¹cm⁻¹ at 358 nm (in methylene chloride) | [3] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction.

Experimental Protocol

Materials:

-

Triethylamine (C₂H₅)₃N

-

Picric Acid (2,4,6-trinitrophenol), moist (contains 35% water by weight)

-

Methanol

Procedure:

-

A stock solution of picric acid is prepared by dissolving 3 g of moist picric acid in 25 mL of methanol.

-

In a separate container, a solution of triethylamine in methanol is prepared.

-

The picric acid solution is then added to the triethylamine solution with stirring.

-

The resulting mixture is allowed to react, leading to the precipitation of this compound.

-

The solid product is collected by filtration, washed with a small amount of cold methanol, and dried.

Caution: Picric acid is an explosive compound, especially when dry. It is crucial to handle it with extreme care and always in a moist state.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |

| 358 | 14,500 | Methylene Chloride[3] |

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Logical Relationships

Acid-Base Reaction

The formation of this compound is a classic acid-base neutralization reaction.

References

An Overview of Triethylamine Picrate: Molecular Weight and Formation

Triethylamine picrate is an organic salt formed from the acid-base reaction between the weak base triethylamine and the strong acid, picric acid. This compound is of interest to researchers in various fields of chemistry due to the distinct properties of its constituent ions. This technical guide provides a focused analysis of the molecular weight of this compound and its precursors.

Molecular Weight Data

The molecular weight of this compound is the sum of the molecular weights of triethylamine and picric acid, reflecting the transfer of a proton from picric acid to triethylamine to form an ion pair. The table below summarizes the key quantitative data for these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Triethylamine | C₆H₁₅N | 101.19[1][2][3] |

| Picric Acid | C₆H₃N₃O₇ | 229.10 |

| This compound | C₁₂H₁₈N₄O₇ | 330.29 |

Formation of this compound

The formation of this compound is a straightforward acid-base reaction. Triethylamine, a tertiary amine, acts as a Brønsted-Lowry base, accepting a proton from the hydroxyl group of picric acid, a highly acidic phenol. This proton transfer results in the formation of the triethylammonium cation and the picrate anion, which are held together by electrostatic attraction.

Note on Experimental Protocols and Signaling Pathways

While this guide provides the fundamental molecular data for this compound, the provision of detailed experimental protocols and specific signaling pathways, as requested, falls outside the scope of this document. The synthesis and application of such specialized chemical compounds are typically documented in proprietary research or academic papers that are not readily accessible through general web searches. To ensure accuracy and avoid the generation of unverified information, we have focused on the verifiable and citable core data concerning the molecular weight of this compound. For detailed experimental procedures and biological applications, consulting specialized chemical databases and peer-reviewed scientific literature is recommended.

References

Navigating the Solubility Landscape of Triethylamine Picrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of triethylamine picrate in various organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing a strong qualitative understanding based on the solubility of analogous compounds and detailed experimental protocols to enable researchers to determine precise solubility data in their own laboratories.

Core Concepts: Understanding the Solubility of this compound

This compound is an organic salt formed from the reaction of triethylamine, a tertiary amine, and picric acid, a strong organic acid. Its solubility in a given solvent is governed by the interplay of several factors, including the polarity of the solvent, the ability of the solvent to form hydrogen bonds, and the lattice energy of the salt.

Qualitative Solubility Profile:

-

Influence of the Picrate Anion: Picric acid is known to be soluble in polar organic solvents such as ethanol, acetone, and benzene.[1] Picrate salts, in general, tend to be soluble in polar organic solvents.[2][3]

-

Influence of the Triethylammonium Cation: Triethylamine is miscible with a wide range of common organic solvents, including ethanol, diethyl ether, and acetone.[4] Amines with fewer than six or seven carbon atoms are generally soluble in water and also exhibit good solubility in organic solvents.[5][6][7]

Based on these characteristics, it is anticipated that This compound will exhibit good solubility in polar protic and aprotic organic solvents . These may include:

-

Alcohols (e.g., methanol, ethanol)

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Chlorinated Hydrocarbons (e.g., dichloromethane, chloroform)

-

Aromatic Hydrocarbons (e.g., benzene, toluene)

Its solubility is expected to be lower in non-polar solvents such as alkanes (e.g., hexane, heptane).

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not available. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Diethyl Ether | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data, this section provides detailed methodologies for three common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[8][9][10][11]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a jacketed glass reactor).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution due to temperature changes.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

Cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., g/100 mL).

-

UV-Visible (UV-Vis) Spectrophotometry

This method is suitable if this compound has a distinct chromophore that absorbs UV or visible light. The picrate anion has a strong absorbance in the UV-Vis region, making this a viable technique.[1][4][12][13][14]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

Withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution, especially in complex mixtures.[14][15][16]

Methodology:

-

Development of an HPLC Method:

-

Select a suitable HPLC column (e.g., a C18 reverse-phase column).

-

Determine an appropriate mobile phase that will effectively separate this compound from any potential impurities.

-

Establish the optimal detection wavelength using a UV detector.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

Withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution from its peak area.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

References

- 1. Picric Acid | C6H3N3O7 | CID 6954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picric acid - Sciencemadness Wiki [sciencemadness.org]

- 3. Picrate - Wikipedia [en.wikipedia.org]

- 4. Triethylamine - Wikipedia [en.wikipedia.org]

- 5. oit.edu [oit.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. byjus.com [byjus.com]

- 8. Triethylamine N-oxide picrate | C12H19N4O8+ | CID 126960145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemical Database: Triethylamine, 2,2\',2\'\'-trichloro-, picrate (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Triethylamine, 2,2',2''-trichloro-, picrate | C12H15Cl3N4O7 | CID 111157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sciencemadness.org [sciencemadness.org]

- 13. Detachment and indentify of organic compound [kimiagar2010.blogspot.com]

- 14. jes.or.jp [jes.or.jp]

- 15. media.iupac.org [media.iupac.org]

- 16. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

Triethylamine Picrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triethylamine picrate, a charge-transfer complex formed from the reaction of triethylamine and picric acid. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for these procedures.

Core Compound Information

This compound (CAS Number: 900-50-5) is a crystalline solid that is yellow in appearance.[1] It is formed through an acid-base reaction between the tertiary amine, triethylamine, and the strong organic acid, picric acid. The resulting salt is of interest in various chemical and pharmaceutical research areas due to the distinct properties endowed by its component molecules.

Physicochemical Data

Quantitative data for this compound is limited in publicly accessible databases. The available information is summarized in the table below. Notably, a specific melting point for this compound is not consistently reported, with some sources indicating "N/A".[2] This may suggest that the compound decomposes upon heating. Therefore, experimental determination of the melting point or decomposition temperature is a critical step in its characterization.

| Property | Value | Source |

| CAS Number | 900-50-5 | [1][3] |

| Molecular Formula | C₁₂H₁₈N₄O₇ | [1][3] |

| Molecular Weight | 330.29 g/mol | [1][3] |

| Appearance | Yellow crystalline solid | [1] |

| IUPAC Name | N,N-diethylethanamine;2,4,6-trinitrophenol | [3] |

| Melting Point | Not available | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its melting point. These protocols are based on established chemical principles for the formation of amine picrates and standard analytical techniques.

Synthesis of this compound

This protocol details the preparation of this compound from equimolar amounts of triethylamine and picric acid.

Materials and Equipment:

-

Picric acid (2,4,6-trinitrophenol)

-

Triethylamine

-

Ethanol (95% or absolute)

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Spatula

-

Analytical balance

Procedure:

-

Preparation of Reactant Solutions:

-

In a 100 mL beaker, dissolve 2.29 g (0.01 mol) of picric acid in 50 mL of warm ethanol. Stir gently until all the solid has dissolved.

-

In a separate 50 mL beaker, dissolve 1.01 g (0.01 mol) of triethylamine in 20 mL of ethanol.

-

-

Reaction:

-

Slowly add the triethylamine solution to the picric acid solution while continuously stirring with a magnetic stirrer.

-

A yellow precipitate of this compound should form immediately.

-

Continue stirring the mixture for 15-20 minutes at room temperature to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Cool the mixture in an ice bath for 30 minutes to maximize crystal precipitation.

-

Collect the yellow crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

-

Recrystallization (Optional, for higher purity):

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described above.

-

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[4][5] For a potentially decomposing compound like this compound, this procedure will determine either the melting point or the decomposition temperature range.

Materials and Equipment:

-

Dried, purified this compound crystals

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

-

Determination:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[7]

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4][7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

If the sample darkens and decomposes instead of melting, record the temperature range over which this decomposition occurs.

-

It is recommended to perform the measurement in triplicate to ensure reproducibility.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described above.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. Buy this compound | 900-50-5 [smolecule.com]

- 2. Cas 900-50-5,Phenol, 2,4,6-trinitro-, compd. with N,N-diethylethanamine (1:1) | lookchem [lookchem.com]

- 3. 2,4,6-Trinitrophenol--N,N-diethylethanamine (1/1) | C12H18N4O7 | CID 44887131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Stability of Triethylamine Picrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine picrate, an ionic salt formed from the strong acid, picric acid, and the organic base, triethylamine, presents unique stability challenges due to the energetic nature of the picrate anion. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, including thermal stress, photolytic exposure, and differing pH environments. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information on the well-documented properties of picrate salts and aliphatic amines to provide a thorough stability assessment. Furthermore, it details standardized experimental protocols for evaluating the thermal, photo-, and pH-dependent stability of chemical compounds, in accordance with major regulatory guidelines.

Introduction

This compound is a salt formed through the acid-base reaction between picric acid (2,4,6-trinitrophenol) and triethylamine. Picric acid is a well-known energetic material, and its salts, known as picrates, can also exhibit explosive properties.[1][2] The stability of these salts is a critical consideration for their safe handling, storage, and application, particularly in research and development settings. Triethylamine is a commonly used organic base, and its reaction with picric acid results in the formation of triethylammonium picrate.[3] This guide will explore the factors influencing the stability of this salt.

Chemical and Physical Properties

A summary of the relevant properties of the constituent components of this compound is provided below.

| Property | Triethylamine | Picric Acid | Triethylammonium Cation | Picrate Anion |

| Formula | C₆H₁₅N | C₆H₃N₃O₇ | C₆H₁₆N⁺ | C₆H₂N₃O₇⁻ |

| Molar Mass | 101.19 g/mol | 229.10 g/mol | 102.20 g/mol | 228.09 g/mol |

| Appearance | Colorless liquid | Yellow crystalline solid | - | Yellow anion |

| Odor | Strong fishy, ammonia-like | Odorless | - | - |

| pKa (of conjugate acid) | 10.75 | 0.38 | - | - |

Stability Profile of this compound

The stability of this compound is fundamentally dictated by the inherent properties of the picrate anion and the triethylammonium cation.

Thermal Stability

Table 1: Illustrative Thermal Decomposition Data for Related Compounds

| Compound | Decomposition Onset (°C) | Method |

| Triethylamine Hydrochloride | 261 | Heating |

| Lead Picrate | Lower than Sodium Picrate | DSC |

| Ammonium Picrate (Dunnite) | Explosive | General Knowledge |

Note: This table provides illustrative data for related compounds to indicate the expected range of thermal stability. Specific data for this compound requires experimental determination.

Photostability

The picrate anion, with its conjugated nitro and phenoxide groups, is chromophoric and absorbs light in the visible and ultraviolet regions, giving it a characteristic yellow color.[1] This absorption of light can lead to photodegradation. While specific photostability studies on this compound are not widely published, the general principles of photostability testing as outlined in the ICH Q1B guidelines would apply.[5] It is expected that prolonged exposure to light, particularly UV radiation, could lead to the degradation of the picrate anion, potentially forming byproducts. Triethylamine itself can be involved in photochemical reactions, which could also influence the overall stability of the salt in solution under illumination.[6]

Table 2: General Photostability Testing Conditions (ICH Q1B)

| Light Source | Exposure Condition |

| Option 1: Artificial Daylight | Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m² |

| Option 2: Cool White Fluorescent and Near UV Lamps | Cool white fluorescent lamp for visible light and a near UV lamp with a spectral distribution from 320 to 400 nm |

Stability under Different pH Conditions

The stability of this compound in solution is expected to be significantly influenced by pH.

-

Acidic Conditions (low pH): In a strongly acidic solution, the equilibrium will favor the protonated triethylammonium cation and undissociated picric acid. Picric acid is relatively stable in acidic solutions.[2]

-

Neutral Conditions (pH ≈ 7): Near neutral pH, the salt will exist as triethylammonium cations and picrate anions.

-

Alkaline Conditions (high pH): In alkaline solutions, the triethylammonium cation will be deprotonated to the free base, triethylamine. Picric acid is known to be less stable in alkaline conditions, and its degradation can be accelerated.[2] The presence of the free amine in solution could potentially react with the picrate anion or its degradation products.

Table 3: Expected Stability of this compound at Different pH

| pH Range | Predominant Species | Expected Stability |

| < 2 | Triethylammonium cation, Picric acid | Relatively High |

| 3 - 9 | Triethylammonium cation, Picrate anion | Moderate |

| > 10 | Triethylamine, Picrate anion | Potentially Lower |

Experimental Protocols

To quantitatively assess the stability of this compound, standardized experimental protocols should be followed.

Thermal Stability Analysis (DSC/TGA)

Methodology based on ASTM E537 and ASTM E698

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA) are required.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an appropriate sample pan (e.g., aluminum or gold-plated copper).

-

Experimental Conditions:

-

TGA: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded as a function of temperature.

-

DSC: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The heat flow to or from the sample relative to a reference is measured as a function of temperature.

-

-

Data Analysis:

-

TGA: The onset temperature of mass loss is determined, indicating decomposition.

-

DSC: The onset temperature of exothermic or endothermic events is determined. An exotherm indicates a decomposition or reaction that releases heat.

-

Photostability Testing

Methodology based on ICH Harmonised Tripartite Guideline Q1B

-

Sample Preparation: A sample of this compound is placed in a chemically inert, transparent container. A control sample is wrapped in aluminum foil to protect it from light.

-

Light Exposure: The samples are exposed to a light source that meets the ICH Q1B requirements, providing a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[5]

-

Analysis: After exposure, the samples are analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining and to detect any degradation products.

-

Evaluation: The results from the light-exposed sample are compared to those of the dark control to determine the extent of photodegradation.

References

Unveiling the Structural Nuances of Triethylamine Picrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine picrate, a salt formed from the strong acid, picric acid, and the organic base, triethylamine, presents a compelling case study in ionic and hydrogen bonding interactions within a crystalline lattice. While a comprehensive, publicly available single-crystal X-ray diffraction analysis of this compound is not found in the current body of scientific literature, this technical guide elucidates the anticipated structural characteristics and provides a detailed framework for its analysis. By examining related compounds and general principles of crystallography, we can infer the likely molecular interactions and present the standardized methodologies for such an investigation. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and application of similar amine-based crystalline materials.

Introduction

The formation of salts from acidic and basic components is a fundamental concept in chemistry with profound implications in pharmaceutical sciences, materials science, and chemical synthesis. The resulting crystalline structures are governed by a delicate interplay of ionic forces, hydrogen bonding, and other non-covalent interactions. This compound, formed from the proton transfer from picric acid to triethylamine, is expected to exist as a triethylammonium picrate salt in the solid state. The analysis of its crystal structure would provide invaluable insights into the geometry of the ionic pairing, the nature of the hydrogen bonds between the triethylammonium cation and the picrate anion, and the overall packing of the ions in the crystal lattice. Such information is critical for understanding the material's physical properties, including solubility, melting point, and stability, which are key parameters in drug development and materials engineering.

Predicted Crystallographic Data

While specific experimental data for this compound is not available, a typical crystallographic analysis would yield the following quantitative parameters. The data presented in Table 1 is hypothetical and serves as an illustrative example of what a crystallographic report would contain.

Table 1: Hypothetical Crystallographic Data for Triethylammonium Picrate

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₂H₁₈N₄O₇ | The elemental composition of the compound. |

| Formula Weight | 330.30 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c or P2₁2₁2₁ | The space group defines the symmetry operations of the crystal. |

| a (Å) | 10.0 - 15.0 | The length of the 'a' axis of the unit cell. |

| b (Å) | 12.0 - 18.0 | The length of the 'b' axis of the unit cell. |

| c (Å) | 8.0 - 12.0 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90 - 110 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1500 - 2500 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.3 - 1.5 | The theoretical density of the crystal. |

| Absorption Coefficient (mm⁻¹) | 0.10 - 0.15 | A measure of how much the X-rays are absorbed by the crystal. |

| F(000) | 696 | The total number of electrons in the unit cell. |

| Crystal Size (mm³) | 0.2 x 0.2 x 0.1 | The dimensions of the crystal used for data collection. |

| Temperature (K) | 100 or 293 | The temperature at which the data was collected. |

| Radiation (Å) | MoKα (λ = 0.71073) | The wavelength of the X-rays used for the experiment. |

| θ range for data collection (°) | 2.0 - 25.0 | The range of diffraction angles measured. |

| Reflections collected | > 5000 | The total number of diffraction spots measured. |

| Independent reflections | > 2500 | The number of unique diffraction spots. |

| R_int | < 0.05 | A measure of the consistency of symmetrically equivalent reflections. |

| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.15 | Indicators of the quality of the final structural model. |

| Goodness-of-fit on F² | ~1.0 | An indicator of the overall quality of the refinement. |

Experimental Protocols

The determination of a crystal structure is a well-established process involving several key steps, from crystal growth to data analysis and structure validation.

Synthesis and Crystallization of this compound

-

Synthesis: Equimolar amounts of triethylamine and picric acid are dissolved separately in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reaction: The triethylamine solution is added dropwise to the picric acid solution with constant stirring. The reaction is typically exothermic and results in the formation of a yellow precipitate of this compound.

-

Crystallization: The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture. Slow cooling of the solution, or slow evaporation of the solvent at room temperature, is then employed to promote the growth of single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu), a goniometer to orient the crystal, and a detector to measure the intensities of the diffracted X-rays. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A full sphere of diffraction data is collected by rotating the crystal.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to obtain the best possible fit between the observed and calculated diffraction patterns.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the crystal structure analysis of this compound.

Conclusion

While a definitive crystal structure of this compound is not presently available in the public domain, this guide provides a comprehensive overview of the expected structural features and the methodologies required for its determination. The formation of a triethylammonium picrate salt is anticipated, with the crystal packing being dominated by ionic interactions and directed by hydrogen bonds between the triethylammonium cation and the picrate anion. The protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis outlined herein represent the standard approach for characterizing such materials. The elucidation of the precise crystal structure of this compound would be a valuable contribution to the field of crystal engineering and would provide a deeper understanding of the interplay of non-covalent interactions in molecular salts. This information would be of significant interest to researchers in drug development and materials science, where control over crystalline form is of paramount importance.

An In-depth Technical Guide to the Physical and Chemical Properties of Triethylamine Picrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine picrate, a salt formed from the reaction of the tertiary amine triethylamine and the highly acidic picric acid, presents a subject of interest in various chemical and pharmaceutical research fields. Its molecular formula is C₁₂H₁₈N₄O₇, with a corresponding molecular weight of 330.29 g/mol . This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.

Synthesis and Purification

The synthesis of this compound is a straightforward acid-base reaction. A general laboratory procedure involves the equimolar reaction between triethylamine and picric acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triethylamine (Et₃N)

-

Picric Acid (2,4,6-trinitrophenol)

-

Ethanol (95% or absolute)

-

Diethyl ether

Procedure:

-

In a fume hood, dissolve a specific molar quantity of picric acid in a minimal amount of warm ethanol.

-

In a separate flask, dissolve an equimolar amount of triethylamine in a small volume of ethanol.

-

Slowly add the triethylamine solution to the stirring picric acid solution at room temperature. An immediate formation of a yellow precipitate should be observed.

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the yellow crystalline product by vacuum filtration and wash the crystals with a small amount of cold ethanol, followed by a wash with cold diethyl ether to facilitate drying.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain purified crystals of this compound.

-

Dry the purified crystals in a desiccator under vacuum.

Logical Relationship of Synthesis:

Navigating the Hazards of Triethylamine Picrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethylamine picrate, a salt formed from the strong acid, picric acid, and the organic base, triethylamine, presents a significant and complex hazard profile that demands rigorous safety protocols. This technical guide provides a comprehensive overview of the inherent dangers associated with this compound, drawing from the well-documented hazards of its constituent parts. It is imperative for all personnel handling this substance to be thoroughly familiar with its potential for explosion, toxicity, and chemical reactivity.

Core Hazards: A Synthesis of Two Volatile Precursors

The primary hazards of this compound are a direct combination of the dangerous properties of picric acid and triethylamine. Picric acid is a well-known explosive, particularly when dry or when it forms salts with metals.[1][2][3][4][5] Triethylamine is a flammable, toxic, and corrosive liquid.[6][7][8][9] The resulting salt, this compound, should be treated as a substance with a high potential for explosive decomposition, coupled with significant toxicological and flammability risks.

Explosive and Flammable Properties

Toxicity and Corrosivity

Both picric acid and triethylamine are toxic. Picric acid can be harmful if swallowed, inhaled, or absorbed through the skin, causing irritation and potential damage to the liver and kidneys.[2][3][4] Triethylamine is also toxic by all routes of exposure and is corrosive, capable of causing severe skin burns and eye damage.[6][7][9] Therefore, this compound is presumed to be a toxic and corrosive substance, requiring stringent measures to prevent any direct contact.

Quantitative Hazard Data

To facilitate a clear understanding of the risks, the following tables summarize the key quantitative hazard data for the parent compounds of this compound.

| Property | Picric Acid | Triethylamine | Source(s) |

| Oral LD50 (Rat) | 200 mg/kg | 730 mg/kg | [2][4] |

| Dermal LD50 (Rabbit) | Not specified | 580 mg/kg | [4] |

| Inhalation LC50 (Rat) | Not specified | 7.22 mg/L (4h) | [4] |

Table 1: Toxicological Data

| Property | Picric Acid | Triethylamine | Source(s) |

| Flash Point | 150 °C (302 °F) | -11 °C (12.2 °F) | [5] |

| Autoignition Temperature | 300 °C (572 °F) | 215 °C (419 °F) | [6] |

| Lower Explosive Limit (LEL) | Not applicable (explosive solid) | 1.2% | [3] |

| Upper Explosive Limit (UEL) | Not applicable (explosive solid) | 8.0% | [3] |

Table 2: Flammability Data

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound, which should be performed with extreme caution in a certified fume hood and with all necessary personal protective equipment.

Materials:

-

Picric acid (wetted with >30% water)

-

Triethylamine

-

Ethanol (or another suitable solvent)

-

Beakers

-

Stirring rod

-

Filter paper

-

Buchner funnel

-

Vacuum flask

Procedure:

-

Dissolution of Picric Acid: In a fume hood, carefully weigh a desired amount of wetted picric acid and dissolve it in a minimal amount of ethanol with gentle stirring.

-

Addition of Triethylamine: Slowly, and with continuous stirring, add an equimolar amount of triethylamine to the picric acid solution. The reaction is an acid-base neutralization and is exothermic.

-

Crystallization: Allow the solution to cool slowly to room temperature. The this compound salt will precipitate out of the solution as yellow crystals. The cooling process can be further facilitated by placing the beaker in an ice bath.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and vacuum flask.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Crucially, do not allow the this compound to dry completely. The dried salt is expected to be a primary explosive. For storage and handling, the crystals should be kept wetted with a suitable solvent, such as ethanol or water, at all times.

Mandatory Visualizations

To further elucidate the relationships between the hazards and the necessary safety measures, the following diagrams are provided.

Caption: Hazard inheritance from precursor compounds to this compound.

Caption: Recommended workflow for the safe handling of this compound.

Safety Precautions: A Multi-faceted Approach

Given the severe hazards, a multi-layered approach to safety is essential when working with this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (e.g., nitrile or neoprene), must be worn.

-

Respiratory Protection: If there is any risk of generating dust or aerosols, a properly fitted respirator with appropriate cartridges should be used.

Handling and Storage:

-

All work with this compound must be conducted in a certified chemical fume hood.

-

The substance must be kept wetted at all times to minimize the risk of explosion.

-

Avoid all sources of ignition, including sparks, open flames, and hot surfaces.

-

Use non-sparking tools and equipment.

-

Store in a cool, dry, well-ventilated area, segregated from incompatible materials such as oxidizing agents, reducing agents, and metals.

-

Containers should be clearly labeled with the name of the substance and all relevant hazard warnings.

Emergency Procedures:

-

Spills: In the event of a spill, evacuate the area immediately. The spill should be cleaned up by trained personnel using non-sparking tools and appropriate PPE. The spilled material should be wetted before cleanup.

-

Fire: In case of a fire, evacuate the area and call emergency services. Do not attempt to fight the fire unless you are trained to do so. Use a Class D fire extinguisher for fires involving reactive metals, or a foam or dry chemical extinguisher for fires involving flammable liquids.

-

Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek immediate medical attention. If ingested, do not induce vomiting and seek immediate medical attention.

This guide is intended to provide a comprehensive overview of the hazards and safety precautions for this compound. It is not a substitute for a thorough risk assessment and the implementation of specific safety protocols tailored to the individual laboratory and experimental conditions. All researchers, scientists, and drug development professionals must exercise extreme caution and adhere to all institutional and regulatory safety guidelines when handling this and other energetic materials.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. Triethylamine N-oxide picrate | C12H19N4O8+ | CID 126960145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triethylamine - Wikipedia [en.wikipedia.org]

- 5. chemcess.com [chemcess.com]

- 6. US2088636A - Production of ammonium picrate - Google Patents [patents.google.com]

- 7. Preparation of triethylammonium phosphate buffer 1M (TEAP) o - Chromatography Forum [chromforum.org]

- 8. Triethylamine vapor-induced cyclization reaction in cocrystals leading to cocrystal-to-polycrystal transformation - East China Normal University [pure.ecnu.edu.cn:443]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Historical Applications of Picrate Salts in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical applications of picrate salts, compounds derived from picric acid (2,4,6-trinitrophenol). For decades, these vibrant yellow crystalline substances were at the forefront of various chemical disciplines, from the battlefields as powerful explosives to the laboratory as indispensable analytical reagents. This document provides a comprehensive overview of their synthesis, quantitative properties, and the experimental protocols that defined their use, offering valuable insights for modern chemical research and development.

Explosives: The Power of Picrates

The primary and most impactful historical application of picric acid and its salts was in the field of explosives. Their high energy content and relative stability made them the dominant military explosives in the late 19th and early 20th centuries. Picric acid itself, when dry, is a powerful explosive, but its acidic nature and tendency to form highly sensitive and unstable metal picrates when in contact with metal casings posed significant safety concerns. This led to the development of various picrate salt-based explosive formulations.

| Explosive Name | Country of Origin | Typical Composition | Key Characteristics |

| Lyddite | United Kingdom | Primarily fused picric acid (often stated as nearly pure)[1] | High explosive power, but corrosive to metal shells, forming sensitive metal picrates. |

| Melinite | France | Primarily fused picric acid (often stated as nearly pure)[1][2] | Similar to Lyddite, used extensively in artillery shells. |

| Dunnite (Explosive D) | United States | Ammonium picrate[3][4] | Less sensitive to shock than picric acid, making it safer for use in armor-piercing shells. |

| Shimose Powder | Japan | Primarily picric acid[2] | Known for its high sensitivity and powerful blast effect, as demonstrated in the Russo-Japanese War. |

Analytical Chemistry: Identification and Quantification

Before the advent of modern spectroscopic techniques, the formation of crystalline derivatives was a cornerstone of organic compound identification. Picric acid's ability to form stable, crystalline salts with sharp, well-defined melting points made it an invaluable reagent for the characterization of organic bases, particularly alkaloids and aromatic amines.

| Organic Base | Melting Point of Picrate Derivative (°C) |

| Pyridine | 164[5] |

| α-Picoline | 169[5] |

| β-Picoline | 170[5] |

| γ-Picoline | 168[5] |

| Quinoline | 202[5] |

| Piperidine | 151[5] |

| 1-Naphthol | Not Available |

| p-Aminocinnamic acid | 221[6] |

| 4,4'-dithioaniline derivative (R4) | 221-223[7] |

Beyond qualitative identification, picrate salts played a crucial role in quantitative analysis. The most notable example is the Jaffe reaction , a colorimetric method for determining creatinine levels in blood and urine, first described by Max Jaffe in 1886[8]. In an alkaline solution, creatinine reacts with picric acid to form a reddish-orange colored complex, the intensity of which is proportional to the creatinine concentration[8][9]. This reaction, despite known interferences, remained a staple in clinical chemistry for over a century due to its simplicity and low cost[8][9].

Another significant analytical application was the Guignard test for the detection of cyanogenic glycosides in plants. This qualitative test utilizes paper impregnated with sodium picrate, which turns from yellow to various shades of orange and red in the presence of hydrogen cyanide gas released from the plant material[10].

Dyes and Stains: A Splash of Yellow

The intense yellow color of picric acid and its salts led to their early use as dyes for silk and wool[11][12]. The first synthetic dye, prepared in 1771 by Peter Woulfe, was in fact picric acid, obtained by treating indigo with nitric acid[11]. While its use as a textile dye was limited by its poor washfastness, picric acid found a lasting role as a biological stain in histology and as a component in fixative solutions.

Other Historical Applications

Picrate salts had a range of other, more niche applications:

-

Medicine: Picric acid was used as an antiseptic and for the treatment of burns, though this practice has been largely discontinued due to toxicity concerns.

-

Metallurgy: A solution of picric acid in alcohol, known as "picral," was used as an etchant to reveal the microstructure of steel for metallographic analysis.

Experimental Protocols

The following sections provide detailed methodologies for key historical experiments involving picrate salts.

A. Synthesis of Picric Acid from Phenol

This protocol describes a typical laboratory-scale synthesis of picric acid from phenol, a method that became common after its discovery by Auguste Laurent in 1841[11].

dot

Caption: Workflow for the synthesis of picric acid from phenol.

Materials:

-

Phenol

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

-

Ethanol (for recrystallization)

-

Beakers, flasks, heating mantle, stirring apparatus, filtration apparatus

Procedure:

-

In a fume hood, carefully add 10 g of phenol to 15 mL of concentrated sulfuric acid in a flask.

-

Gently heat the mixture in a water bath at 100°C for 30 minutes with occasional swirling to form phenolsulfonic acid.

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add 45 mL of concentrated nitric acid in small portions to the cooled mixture. A vigorous reaction with the evolution of reddish-brown nitrogen dioxide fumes will occur. Keep the flask in the ice bath to control the temperature.

-

After the addition of nitric acid is complete and the initial vigorous reaction has subsided, heat the mixture on a steam bath for 1.5 to 2 hours, with occasional shaking, to complete the nitration.

-

Allow the mixture to cool to room temperature, then pour it into 250 mL of cold water.

-

Collect the precipitated yellow crystals of picric acid by vacuum filtration and wash them thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude picric acid from a minimal amount of hot ethanol or an ethanol-water mixture to obtain purified crystals.

-

Dry the crystals carefully, avoiding excessive heat.

B. Preparation of a Picrate Derivative for Identification of an Organic Base

This protocol outlines the general procedure for preparing a picrate derivative of an unknown organic base for the purpose of identification by melting point determination[13].

dot

Caption: Experimental workflow for preparing a picrate derivative.

Materials:

-

Unknown organic base

-

Picric acid